![molecular formula C8H10FNO B1393689 2-Ethoxy-3-fluoroaniline CAS No. 1233958-47-8](/img/structure/B1393689.png)
2-Ethoxy-3-fluoroaniline
Overview
Description
2-Ethoxy-3-fluoroaniline is a chemical compound with the molecular formula C8H10FNO . It has a molecular weight of 155.17 .
Molecular Structure Analysis
The InChI code for 2-Ethoxy-3-fluoroaniline is 1S/C8H10FNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 . This indicates that the molecule consists of an aniline group (NH2) attached to a benzene ring, which is further substituted with a fluoro (F) group and an ethoxy (C2H5O) group.Scientific Research Applications
Imaging of Cerebral β-Amyloid Plaques in Alzheimer's Disease
2-Ethoxy-3-fluoroaniline derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid (Aβ) plaques in Alzheimer's disease using positron emission tomography (PET). These derivatives displayed high affinity for Aβ aggregates and showed potential for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Study of Autoxidation and Nucleophilic Substitutions
2-Ethoxy-3-fluoroaniline has been studied for its reactions involving autoxidation and nucleophilic substitutions, showing its potential in various chemical reactions and synthesis processes (Nakagawa & Hino, 1970).
Fluorescent Indicators for Cytosolic Calcium
Compounds related to 2-ethoxy-3-fluoroaniline have been developed as fluorescent indicators for measuring cytosolic free Ca2+, which are useful for fluorescence microscopy and flow cytometry (Minta, Kao, & Tsien, 1989).
Metabonomic Assessment of Toxicity
Studies involving 2-ethoxy-3-fluoroaniline derivatives have been conducted to assess toxicity through metabonomic approaches, identifying potential biomarkers of xenobiotic toxicity and mechanisms of action of toxic chemicals (Bundy et al., 2002).
Synthesis and Application in Organic Chemistry
Research on the synthesis and applications of fluorous alkoxy ethyl ether protective groups, including those derived from 2-fluoroaniline, shows its utility in simplifying purification processes in organic chemistry (Wipf & Reeves, 1999).
Selective and Sensitive Probes for Metal Ions
3-Ethoxy-N,N-diethylaniline substituted compounds, related to 2-ethoxy-3-fluoroaniline, have been designed as selective and sensitive probes for visual detection and analysis of metal ions, demonstrating significant utility in analytical chemistry (Gawale et al., 2019).
Development of Novel Fluorescent Chemosensors
Fluorinated derivatives of 2-ethoxy-3-fluoroaniline have been synthesized and studied as fluorescent chemosensors, highlighting their application in the field of analytical chemistry and material science (Li et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-ethoxy-3-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSINSNMTZBJSCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309178 | |
Record name | 2-Ethoxy-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-3-fluoroaniline | |
CAS RN |
1233958-47-8 | |
Record name | 2-Ethoxy-3-fluorobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxy-3-fluorobenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601309178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.